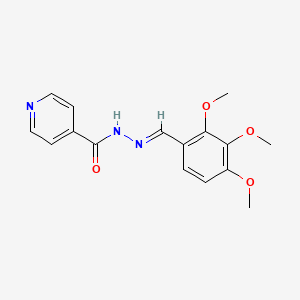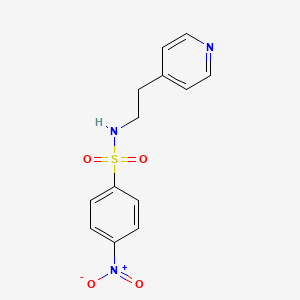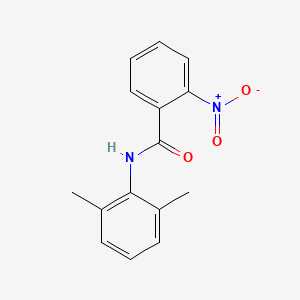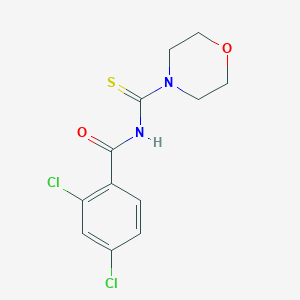![molecular formula C19H11Cl2NO B5558167 3-[5-(2,5-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5558167.png)
3-[5-(2,5-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile
Overview
Description
The chemical compound belongs to a class of molecules that exhibit a range of interesting chemical and physical properties due to their unique molecular structures. These compounds are often studied for their potential applications in material science, medicinal chemistry, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of similar furan and acrylonitrile derivatives typically involves multistep chemical reactions, including the formation of furan rings, halogenation, and the introduction of acrylonitrile groups. One common approach might involve starting from a furan precursor, followed by functionalization with chlorophenyl groups and subsequent acrylonitrile incorporation through suitable chemical reactions (Trishin, Gonchar, & Namestnikov, 2005).
Molecular Structure Analysis
The molecular structure of compounds similar to "3-[5-(2,5-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile" is characterized by the presence of furan rings, which are known for their aromaticity and reactivity due to the electron-rich oxygen atom. Additionally, the presence of dichlorophenyl and phenylacrylonitrile groups influences the electronic distribution across the molecule, affecting its chemical behavior and interaction with other molecules.
Chemical Reactions and Properties
Compounds with furan, dichlorophenyl, and acrylonitrile moieties participate in various chemical reactions, including nucleophilic addition, cycloaddition, and electrophilic substitution, owing to their multiple reactive sites. Their chemical properties are significantly influenced by the electron-withdrawing nitrile group and the electron-donating furan ring, leading to a balance of reactivity that can be exploited in synthetic chemistry (Kato, Kuboyama, & Hirao, 1972).
Physical Properties Analysis
The physical properties of such compounds, including melting point, boiling point, and solubility, are determined by their molecular structure. The presence of halogen atoms and the aromatic system usually results in higher melting and boiling points compared to aliphatic compounds. The solubility in organic solvents versus water is influenced by the polar nitrile group and nonpolar aromatic rings, making these compounds soluble in organic solvents while relatively less soluble in water.
Chemical Properties Analysis
The chemical behavior of "3-[5-(2,5-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile" is expected to be complex due to the interplay between its functional groups. The acrylonitrile moiety is reactive towards nucleophiles, the furan ring can undergo Diels-Alder reactions as a diene, and the dichlorophenyl group can participate in electrophilic aromatic substitution reactions. These properties make the compound versatile in organic synthesis and potentially useful in the development of pharmaceuticals and materials.
Scientific Research Applications
Synthetic Applications and Chemical Reactivity
Phenyl-, furyl-, and 5-nitro-2-furylacrylonitrile oxides, which are closely related to the chemical structure , have been studied for their reactivity with various dipolarophiles to give isoxazolines and isoxazoles, indicating the potential for these compounds in synthetic organic chemistry and the formation of heterocyclic compounds (Sasaki & Yoshioka, 1967). Furthermore, studies have shown the synthesis and cycloaddition reactions of N-aryl-2-furohydrazonyl chlorides to produce various pyrazoline derivatives, highlighting the utility of these compounds in creating pharmacologically relevant structures (Shawali, Hassaneen, & Ibrahim, 1990).
Antimycobacterial Activity
Certain derivatives have been synthesized and evaluated for their antimycobacterial activity, indicating the potential use of these compounds in the development of new therapeutic agents for diseases like tuberculosis. For example, various pentanetrione-3-[4-[[(5-nitro-2-furyl/pyridyl/substituted phenyl)methylene]hydrazinocarbonyl]phenyl]hydrazones were synthesized and showed activity against Mycobacterium fortuitum and Mycobacterium tuberculosis, with some compounds exhibiting significant inhibition (Küçükgüzel et al., 1999).
Photochemistry and Photoelectron Spectroscopy
The preparation of 1-(2-furyl)-2-arylethylenes, where the furan nucleus is substituted, has been explored for studies in photochemistry and photoelectron spectroscopy. This indicates the importance of these compounds in understanding the electronic properties of molecules and their behavior under light exposure (Karminski-Zamola & Jakopčić, 1981).
Exploration in Drug Discovery
In drug discovery, the exploration of synthetic multifunctional amides as new therapeutic agents for Alzheimer's disease through enzyme inhibition, chemoinformatic properties, molecular docking, and dynamic simulation insights has been reported. This demonstrates the potential for using compounds related to 3-[5-(2,5-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile in the development of treatments for neurological disorders (Hassan et al., 2018).
Mechanism of Action
properties
IUPAC Name |
(Z)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-2-phenylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2NO/c20-15-6-8-18(21)17(11-15)19-9-7-16(23-19)10-14(12-22)13-4-2-1-3-5-13/h1-11H/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKUVPXFXORTAL-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(2,5-Dichloro-phenyl)-furan-2-yl]-2-phenyl-acrylonitrile | |
CAS RN |
301691-42-9 | |
| Record name | 3-(5-(2,5-DICHLOROPHENYL)-2-FURYL)-2-PHENYLACRYLONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5558087.png)
![N-[1-(4-ethoxy-3-fluorophenyl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5558089.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5558100.png)




![2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5558136.png)
![N-[(3S*,4R*)-1-(3-chloro-4-fluorobenzoyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5558140.png)
![5-(2-furyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5558142.png)
![8-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5558149.png)


![4-[4-(4-morpholinyl)-1-phthalazinyl]phenol](/img/structure/B5558187.png)